

An In-depth Technical Guide to Amino-PEG11-acid

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Compound of Interest

Compound Name: Amino-PEG11-acid

Cat. No.: B8099031

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For researchers, scientists, and drug development professionals, understanding the chemical and physical properties of crosslinking agents is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of **Amino-PEG11-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Properties and Specifications

Amino-PEG11-acid is a discrete polyethylene glycol (dPEG®) derivative featuring a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH) separated by an 11-unit polyethylene glycol chain.^[1] This well-defined structure ensures homogeneity in the final conjugate, a critical factor for therapeutic applications and regulatory approval.^[1] The hydrophilic PEG spacer enhances the water solubility and biocompatibility of the conjugated molecules, often reducing non-specific protein adsorption and improving *in vivo* stability.^{[1][2][3]}

Quantitative Data Summary

Property	Value	Source
Molecular Weight	573.67 g/mol	[4]
Chemical Formula	C25H49NO13	Inferred from structure
Purity	≥95%	[5]
Spacer Arm Length	~4.8 nm (48 Å)	[5]
Appearance	White solid or colorless liquid	[6]

Applications in Research and Drug Development

The bifunctional nature of **Amino-PEG11-acid** allows for the covalent linkage of two different molecules.[7] The primary amine can react with moieties such as carboxylic acids or isocyanates, while the carboxylic acid can be conjugated to amines or alcohols.[7] This versatility makes it an ideal crosslinker in various applications:

- PROTACs: **Amino-PEG11-acid** can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[4]
- Drug Delivery: PEGylation, the process of conjugating PEG linkers to therapeutic molecules, can significantly improve a drug's pharmacokinetic and pharmacodynamic properties, including increased solubility, stability, and circulation time.[1][8] Amino acids themselves are often used in prodrug design to enhance bioavailability and target delivery.[9]
- Bioconjugation: It is widely used to link biomolecules such as proteins, peptides, or oligonucleotides for various applications, including the development of antibody-drug conjugates (ADCs).[2][3]
- Surface Modification: The linker can be used to modify the surfaces of nanoparticles or other materials to attach biomolecules for targeted drug delivery or diagnostic purposes.[7]

Experimental Protocol: Protein Labeling with Amino-PEG11-acid

This protocol outlines a general two-step procedure for labeling a target protein with **Amino-PEG11-acid**. The process involves the activation of the carboxyl group of the linker and its subsequent reaction with primary amines (e.g., lysine residues) on the protein.[10]

Materials

- **Amino-PEG11-acid**
- Target Protein
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Labeling Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns or dialysis cassettes
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure

Step 1: Activation of **Amino-PEG11-acid**

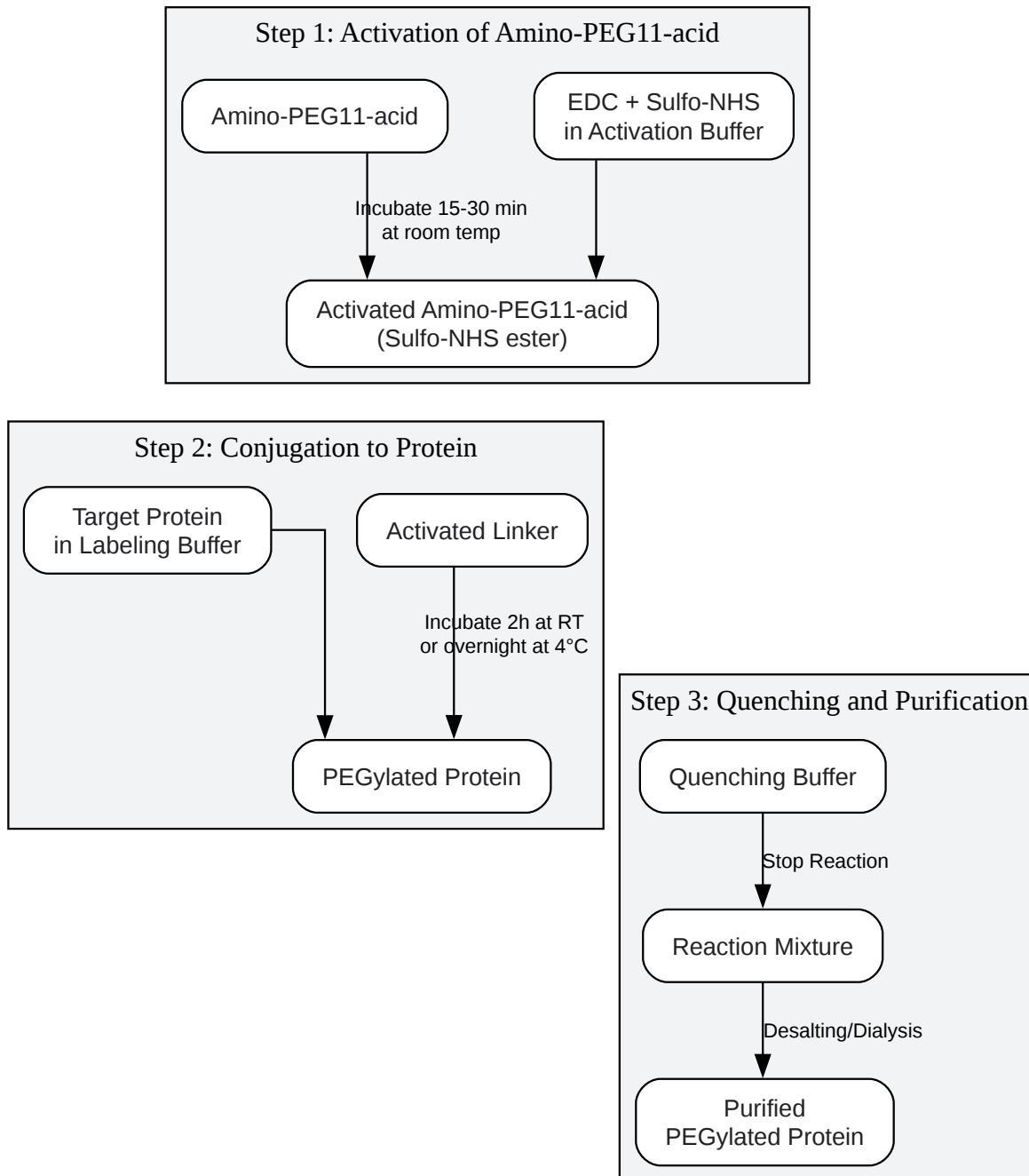
- Prepare a stock solution of **Amino-PEG11-acid** in anhydrous DMF or DMSO.
- In a reaction tube, combine the **Amino-PEG11-acid** stock solution with the Activation Buffer.
- Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS to the solution.[1]
- Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[1][10]

Step 2: Conjugation to the Target Protein

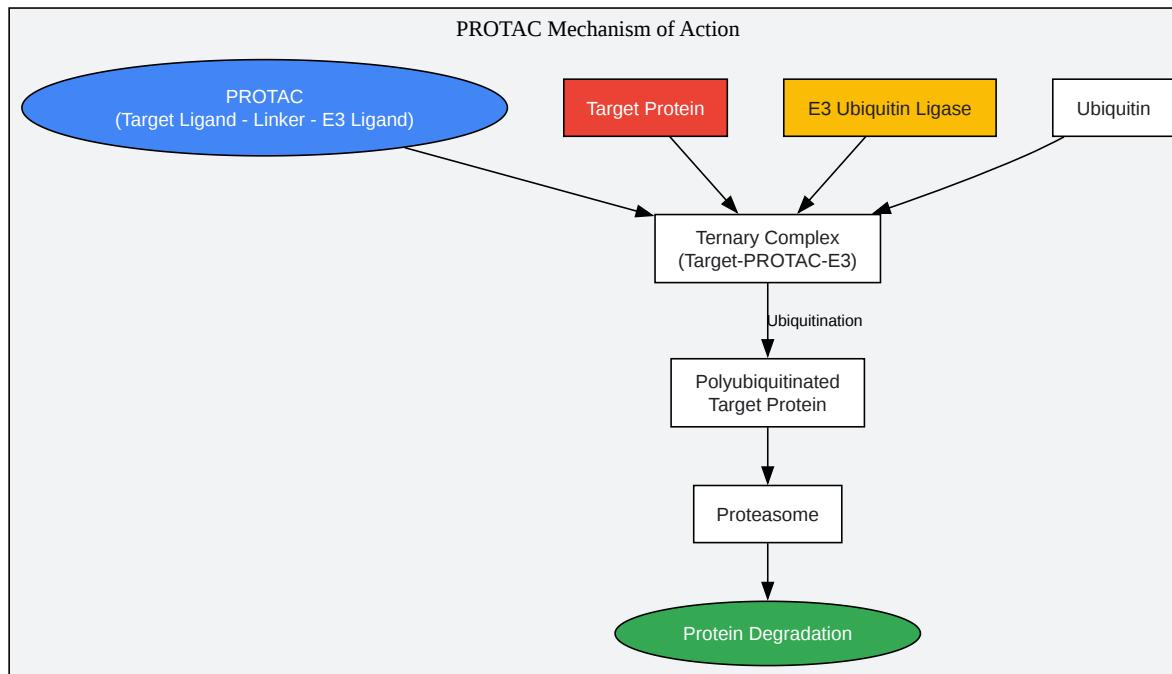
- Prepare the target protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[10] If necessary, perform a buffer exchange.
- Add a 20- to 50-fold molar excess of the activated **Amino-PEG11-acid-Sulfo-NHS ester** solution to the protein solution.[10]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
- To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[1][10]
- Purify the PEGylated protein from excess reagents using a desalting column or dialysis.[10]
- Determine the concentration and degree of labeling of the purified PEGylated protein using standard protein assays and techniques like SDS-PAGE or mass spectrometry.[1][10]

Visualizing the Workflow and Signaling Concepts

To better illustrate the processes and relationships involved, the following diagrams are provided.

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Caption: Experimental workflow for protein PEGylation.



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Caption: PROTAC signaling pathway.

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